N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(5-chloro-2-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7, a propan-2-yl group at position 3, and a thioacetamide-linked 5-chloro-2-methylphenyl moiety. This scaffold is structurally analogous to kinase inhibitors and other bioactive heterocycles, where substituent variations critically influence target binding and pharmacokinetics .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-15(2)30-24(32)23-22(19(13-29(23)4)17-8-6-5-7-9-17)28-25(30)33-14-21(31)27-20-12-18(26)11-10-16(20)3/h5-13,15H,14H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTRSMDBFKQMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)N(C=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Core Scaffold Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Pyrrolo[3,2-d]pyrimidine | 7-Ph, 3-propan-2-yl, 5-Cl-2-MePh | ~495 g/mol* |
| Thieno[2,3-d]pyrimidine Analog (E7) | Thieno[2,3-d]pyrimidine | 5-(5-Me-furan), 3-allyl, 2-MePh | ~465 g/mol |
| Thieno[3,2-d]pyrimidine Analog (E11) | Thieno[3,2-d]pyrimidine | 7-(4-MePh), 3-Me, 2-MeO-5-MePh | 465.600 g/mol |
*Calculated based on molecular formula.
Substituent Analysis
- Position 7 : The phenyl group in the target compound contrasts with the 4-methylphenyl () or furan (). Phenyl groups enhance π-π stacking, while methylphenyl or heteroaromatic substituents may modulate steric bulk and solubility .
- Position 3 : The propan-2-yl group introduces branched hydrophobicity, differing from allyl () or ethyl () chains. Bulkier substituents here may restrict rotational freedom, affecting binding pocket accommodation .
- Thioacetamide Linker : The 5-chloro-2-methylphenyl group in the target compound provides a chlorine atom for halogen bonding, absent in the 2-methylphenyl () or methoxy-methylphenyl () analogs. Chlorine’s electron-withdrawing effect could enhance binding affinity to electrophilic targets .
Pharmacological and Physicochemical Properties
- Solubility: The pyrrolo-pyrimidine core likely offers better aqueous solubility than thieno-pyrimidines due to reduced lipophilicity. However, the 5-chloro-2-methylphenyl group may counterbalance this by increasing hydrophobicity .
- Bioactivity: NMR studies () reveal that substituent-driven chemical shift changes in regions A (positions 39–44) and B (positions 29–36) correlate with structural modifications.
- Dereplication: Molecular networking () highlights that the target compound’s LC/MS profile would cluster with pyrrolo-pyrimidines but diverge from thieno-pyrimidines due to distinct fragmentation patterns (e.g., sulfur-containing fragments in thiophene cores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
